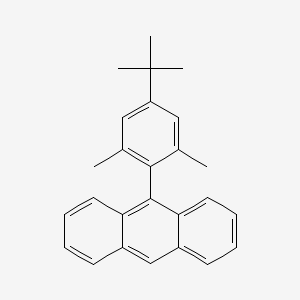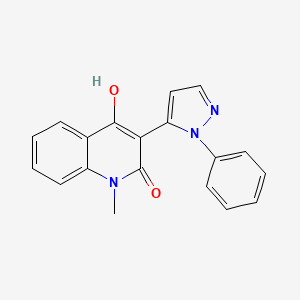
1-Methyl-3-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)quinoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-3-(2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-イリデン)キノリン-2,4(1H,3H)-ジオンは、キノリン誘導体のクラスに属する複雑な有機化合物です。
2. 製法
合成経路と反応条件
1-メチル-3-(2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-イリデン)キノリン-2,4(1H,3H)-ジオンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチには、以下が含まれる場合があります。
ピラゾール環の形成: これは、ヒドラジンと適切なジケトンとの反応によって達成することができます。
キノリン環の合成: キノリン環は、酸触媒の存在下でアニリンとグリセリンを縮合させるスクラウプ合成によって合成することができます。
カップリング反応: 最後のステップでは、塩基または触媒を使用するなど、特定の条件下で、ピラゾール誘導体とキノリン誘導体をカップリングする必要があります。
工業生産方法
工業生産方法は、大規模生産のために上記の合成経路を最適化する可能性が高くなります。これには、連続フローリアクターの使用、反応条件(温度、圧力、溶媒)の最適化、結晶化またはクロマトグラフィーによる最終生成物の純度の確保が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)quinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Quinoline ring synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an acid catalyst.
Coupling reactions: The final step would involve coupling the pyrazole and quinoline derivatives under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring the purity of the final product through crystallization or chromatography.
化学反応の分析
反応の種類
1-メチル-3-(2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-イリデン)キノリン-2,4(1H,3H)-ジオンは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: この化合物は、酸化されてキノリンN-オキシドを形成する可能性があります。
還元: 還元反応により、ジヒドロキノリン誘導体が生成される可能性があります。
置換: 芳香環で、求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤がよく使用されます。
置換: ハロゲン(求電子置換の場合)または求核剤(求核置換の場合)などの試薬は、適切な条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりキノリンN-オキシドが生成される可能性があり、一方、還元によりジヒドロキノリン誘導体が生成される可能性があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
工業: 染料、顔料、その他の工業用化学品の合成に使用されます。
作用機序
1-メチル-3-(2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-イリデン)キノリン-2,4(1H,3H)-ジオンの作用機序は、その特定の生物学的標的に依存します。一般に、このような化合物は、酵素、受容体、またはDNAと相互作用して、さまざまな生物学的効果を引き起こす可能性があります。関連する分子標的と経路は、詳細な生化学的研究によって解明する必要があります。
6. 類似の化合物との比較
類似の化合物
キノリン誘導体: キニーネやクロロキンなどの化合物。
ピラゾール誘導体: セレコキシブやリモナバントなどの化合物。
独自性
1-メチル-3-(2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-イリデン)キノリン-2,4(1H,3H)-ジオンは、キノリン構造とピラゾール構造を組み合わせた独自の構造を持つため、他の類似の化合物と比較して、異なる生物活性と化学的特性を発揮する可能性があります。
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant.
Uniqueness
1-Methyl-3-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)quinoline-2,4(1H,3H)-dione is unique due to its combined quinoline and pyrazole structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
875126-02-6 |
|---|---|
分子式 |
C19H15N3O2 |
分子量 |
317.3 g/mol |
IUPAC名 |
4-hydroxy-1-methyl-3-(2-phenylpyrazol-3-yl)quinolin-2-one |
InChI |
InChI=1S/C19H15N3O2/c1-21-15-10-6-5-9-14(15)18(23)17(19(21)24)16-11-12-20-22(16)13-7-3-2-4-8-13/h2-12,23H,1H3 |
InChIキー |
DQNOLHISIQNPFC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C3=CC=NN3C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


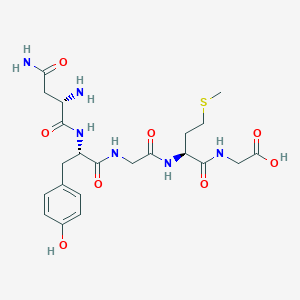
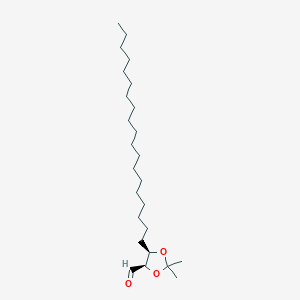
![Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-](/img/structure/B12612195.png)
![N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12612213.png)
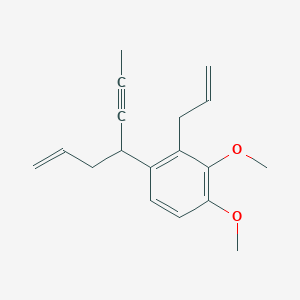

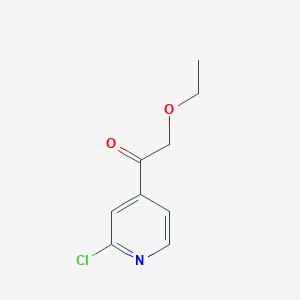
![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
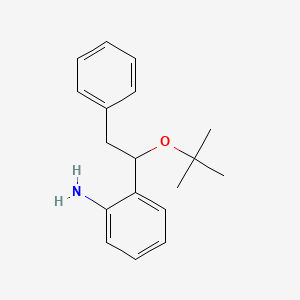
![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)
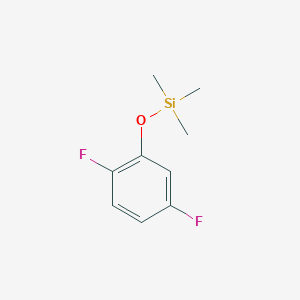
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
